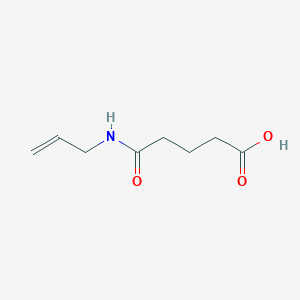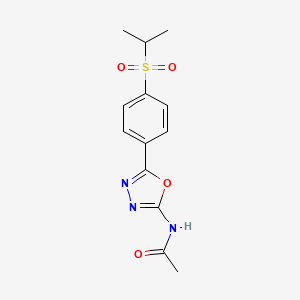![molecular formula C21H17Cl3F3N3O2S B2872834 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide CAS No. 338406-40-9](/img/structure/B2872834.png)
4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17Cl3F3N3O2S and its molecular weight is 538.79. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of benzenesulfonamide derivatives, including those with chloro, trifluoromethyl, and pyridinyl groups, involves complex chemical reactions that yield compounds with potential for various biological applications. These compounds are characterized using techniques such as H-NMR, IR, and mass spectrometry, which confirm their complex structures and pave the way for further exploration of their biological activities (Aziz‐ur‐Rehman et al., 2014).
Anticancer Activity
A significant area of research is the anticancer activity of novel benzenesulfonamide derivatives. These compounds have been studied for their efficacy against various cancer cell lines, demonstrating the potential for development into therapeutic agents. For example, compounds with modifications on the benzenesulfonamide moiety have shown promising results in in vitro anticancer activity assays, highlighting the importance of structural modifications in enhancing biological activity (M. Ghorab, M. Al-Said, 2012).
Enzyme Inhibition
Benzenesulfonamide derivatives have also been explored for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. These studies focus on developing novel inhibitors that could be applied in treating conditions like glaucoma, obesity, and certain cancers by targeting specific isozymes of carbonic anhydrase. The effectiveness of these compounds as inhibitors provides insights into their potential therapeutic applications, underscoring the importance of structural elements in their inhibitory capacity (V. Garaj et al., 2005).
Antimicrobial Activity
Research into the antimicrobial properties of benzenesulfonamide derivatives has revealed their potential in fighting bacterial infections. The structural modifications of these compounds play a crucial role in their antimicrobial efficacy, offering a pathway for the development of new antimicrobial agents. This area of study not only broadens the understanding of benzenesulfonamide's biological activities but also contributes to addressing the growing concern of antimicrobial resistance (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Propriétés
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3F3N3O2S/c22-16-3-1-14(2-4-16)13-30(33(31,32)18-7-5-17(23)6-8-18)10-9-28-20-19(24)11-15(12-29-20)21(25,26)27/h1-8,11-12H,9-10,13H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXYWSSRSNSKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

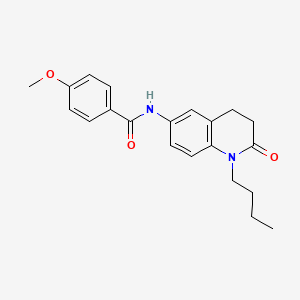

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)
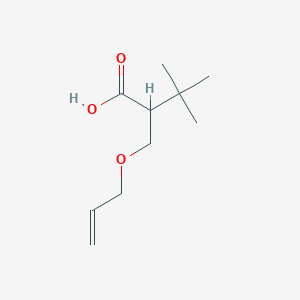
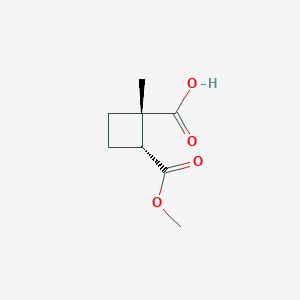

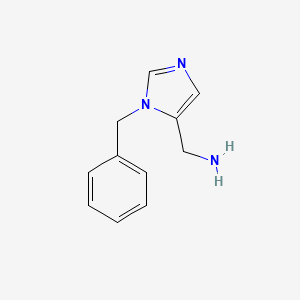
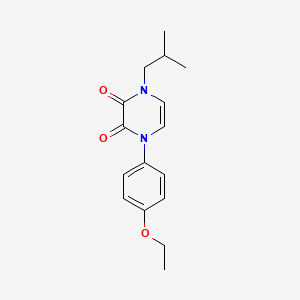
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)

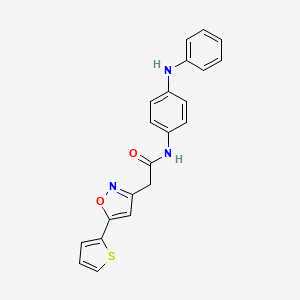
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
